Cas no 4559-70-0 (Diphenylphosphine oxide)

Diphenylphosphine oxide Chemical and Physical Properties
Names and Identifiers
-
- Diphenylphosphine oxide
- TIMTEC-BB SBB005946
- AURORA KA-1314
- Diphenylphosphaneoxide
- Diphenylphosphinigsαure
- Diphenylphosphinit
- Diphenylphosphinousacid
- Diphenylphosphinoxid
- Diphenylphosphonousacid
- oxo(diphenyl)phosphanium
- HPOPh2
- NSC 77604
- Diphenylphosphineoxide
- SCHEMBL1667
- Diphenylphosphine oxide, 97%
- NS00014204
- HMS1542H05
- DPPO
- FT-0654486
- DTXSID60422562
- AKOS005442498
- TimTec1_002975
- NSC77604
- AKOS015918462
- diphenyl-phosphine oxide
- AMY23326
- SY049043
- UNII-XXW49HG6X3
- Phosphine oxide, diphenyl-
- Q-201010
- C12H11OP
- CS-W007660
- 4559-70-0
- BRD-K25200832-001-01-4
- di-phenylphosphine oxide
- MFCD00002079
- diphenyl phosphine oxide
- CHEBI:191101
- phenyl-phosphonoyl-benzene
- EN300-139799
- NSC-77604
- BCP04387
- D2826
- A826855
- F14956
- XXW49HG6X3
- (PHENYLPHOSPHOROSO)BENZENE
- DTXCID00373403
- YFPJFKYCVYXDJK-UHFFFAOYSA-N
- DB-009717
- diphenylphosphane oxide
- STK365602
-
- MDL: MFCD00002079
- Inchi: 1S/C12H11OP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,14H
- InChI Key: ASUOLLHGALPRFK-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)P(=O)C2=CC=CC=C2
Computed Properties
- Exact Mass: 201.046927g/mol
- Surface Charge: 1
- XLogP3: 2.5
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Rotatable Bond Count: 2
- Monoisotopic Mass: 201.046927g/mol
- Monoisotopic Mass: 201.046927g/mol
- Topological Polar Surface Area: 17.1Ų
- Heavy Atom Count: 14
- Complexity: 171
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Surface Charge: 1
- Tautomer Count: nothing
Experimental Properties
- Color/Form: White crystals
- Melting Point: 56-57 °C (lit.)
- Boiling Point: 105°C/0.4mmHg(lit.)
- Flash Point: 152.9 °C
- Refractive Index: 1.608-1.61
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 40.54000
- LogP: 2.19710
- Sensitiveness: Moisture Sensitive
- Solubility: Uncertain
Diphenylphosphine oxide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26
-
Hazardous Material Identification:
- Safety Term:S26
- Risk Phrases:R22; R36/37/38
- Storage Condition:Store at room temperature
Diphenylphosphine oxide Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
Diphenylphosphine oxide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 584104-5G |
Diphenylphosphine oxide, 97%, for synthesis |
4559-70-0 | 97% | 5G |
¥ 64 | 2022-04-26 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D2826-5G |
Diphenylphosphine Oxide |
4559-70-0 | >98.0%(GC) | 5g |
¥760.00 | 2024-04-15 | |
Enamine | EN300-139799-5.0g |
(phenylphosphoroso)benzene |
4559-70-0 | 95% | 5g |
$26.0 | 2023-06-06 | |
Enamine | EN300-139799-100.0g |
(phenylphosphoroso)benzene |
4559-70-0 | 95% | 100g |
$188.0 | 2023-06-06 | |
abcr | AB126408-5 g |
Diphenylphosphine oxide, 97%; . |
4559-70-0 | 97% | 5 g |
€68.30 | 2023-07-20 | |
BAI LING WEI Technology Co., Ltd. | 584104-1G |
Diphenylphosphine oxide, 97%, for synthesis |
4559-70-0 | 97% | 1G |
¥ 51 | 2021-07-07 | |
BAI LING WEI Technology Co., Ltd. | 132045-1G |
Diphenylphosphine oxide, 97% |
4559-70-0 | 97% | 1G |
¥ 116 | 2022-04-26 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB05459-25g |
Diphenylphosphine oxide |
4559-70-0 | 97% | 25g |
181.00 | 2021-07-09 | |
BAI LING WEI Technology Co., Ltd. | 959419-100G |
Diphenylphosphine oxide, 98%, for synthesis |
4559-70-0 | 98% | 100G |
¥ 675 | 2022-04-26 | |
abcr | AB126408-500 g |
Diphenylphosphine oxide, 97%; . |
4559-70-0 | 97% | 500 g |
€847.50 | 2023-07-20 |
Diphenylphosphine oxide Related Literature
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Yogesh N. Aher,Amit B. Pawar Org. Biomol. Chem. 2019 17 7536
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Simin Sun,Yuliang Wei,Jiaxi Xu Chem. Commun. 2023 59 239
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Haiqing Guo,Aya Yoshimura,Tieqiao Chen,Yuta Saga,Li-Biao Han Green Chem. 2017 19 1502
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4. Calciferol and its relatives. Part 22. A direct total synthesis of vitamin D2 and vitamin D3Basil Lythgoe,Thomas A. Moran,Mayara E. N. Nambudiry,John Tideswell,Paul W. Wright J. Chem. Soc. Perkin Trans. 1 1978 590
-
Rakhee Choudhary,Pratibha Singh,Rekha Bai,Mahesh C. Sharma,Satpal Singh Badsara Org. Biomol. Chem. 2019 17 9757
Additional information on Diphenylphosphine oxide
Diphenylphosphine Oxide (CAS No. 4559-70-0): An Overview of Its Properties, Applications, and Recent Research
Diphenylphosphine oxide (DPO), with the chemical formula C12H10O2P, is a versatile compound widely used in various fields of chemistry and materials science. Its CAS number is 4559-70-0. DPO is known for its unique properties, including its stability, reactivity, and ability to form coordination complexes with various metals. These characteristics make it an essential component in the synthesis of pharmaceuticals, catalysts, and advanced materials.
The molecular structure of diphenylphosphine oxide consists of a central phosphorus atom bonded to two phenyl groups and one oxygen atom. This arrangement provides the compound with a high degree of stability and resistance to hydrolysis, making it suitable for use in a wide range of chemical reactions. The phenyl groups also contribute to the compound's aromatic character, which can influence its reactivity and solubility in different solvents.
In the field of pharmaceuticals, DPO has gained attention for its potential as a ligand in the synthesis of metal-based drugs. Recent studies have shown that DPO can form stable complexes with transition metals such as palladium and platinum. These complexes exhibit enhanced catalytic activity and selectivity in various organic transformations, making them valuable in the development of new drugs and therapeutic agents.
One notable application of diphenylphosphine oxide is in the field of homogeneous catalysis. DPO has been used as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Heck reaction. These reactions are crucial in the synthesis of complex organic molecules, including those used in pharmaceuticals and fine chemicals. The presence of DPO as a ligand can significantly improve the efficiency and yield of these reactions by stabilizing the palladium catalyst and preventing its deactivation.
Beyond its role in catalysis, DPO has also found applications in materials science. It is used as a precursor for the synthesis of phosphorus-containing polymers and coatings. These materials exhibit excellent thermal stability, mechanical strength, and resistance to chemical degradation. They are used in various industries, including electronics, automotive, and aerospace, where high-performance materials are required.
Recent research has also explored the use of diphenylphosphine oxide in the development of new functional materials. For example, DPO has been incorporated into polymer matrices to create hybrid materials with improved properties. These hybrid materials have shown promise in applications such as gas separation membranes and sensors. The unique combination of aromaticity from the phenyl groups and the phosphorus-oxygen bond provides these materials with enhanced performance characteristics.
In addition to its practical applications, DPO has been studied for its fundamental properties at both theoretical and experimental levels. Computational methods have been employed to investigate the electronic structure and reactivity of DPO. These studies have provided insights into the mechanisms underlying its behavior in various chemical processes. For instance, density functional theory (DFT) calculations have revealed that the lone pair on the phosphorus atom plays a crucial role in determining the compound's reactivity towards electrophiles.
The environmental impact of diphenylphosphine oxide has also been a subject of interest. While DPO itself is relatively stable and non-toxic, its degradation products can have different environmental profiles. Research has focused on understanding the biodegradation pathways of DPO to ensure its safe use in industrial processes. Studies have shown that under certain conditions, DPO can be biodegraded by microorganisms present in soil and water environments.
In conclusion, diphenylphosphine oxide (CAS No. 4559-70-0) is a multifaceted compound with a wide range of applications in chemistry, materials science, and pharmaceuticals. Its unique properties make it an essential component in various chemical processes, from catalysis to material synthesis. Ongoing research continues to uncover new uses and improve our understanding of this versatile compound.
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